3-[(6-chloropyridin-3-yl)methyl]piperidin-2-one
Description
Contextualization within Piperidin-2-one and Chloropyridine Chemical Space
The piperidine (B6355638) ring is a foundational structure in medicinal chemistry, found in numerous FDA-approved drugs. arizona.edu Piperidines and their derivatives, including piperidin-2-ones (also known as δ-lactams), are recognized as crucial synthetic fragments for drug design and are present in over twenty classes of pharmaceuticals, such as analgesics, antipsychotics, and anticancer agents. nih.govnih.govencyclopedia.pubnih.gov The piperidin-2-one moiety, in particular, is a significant structural unit found in a wide array of biologically active compounds and pharmaceuticals that target various diseases. arkat-usa.org
Chloropyridines are halogenated derivatives of pyridine (B92270) that serve as essential intermediates in the production of pharmaceuticals and agrochemicals. chempanda.comwikipedia.org The presence of a chlorine atom on the pyridine ring alters its electronic properties and reactivity, making it a versatile building block. weimiaobio.com Specifically, the 6-chloro-3-methylpyridine portion of the target molecule provides a reactive site for further chemical modifications, a common strategy in structure-activity relationship (SAR) studies aimed at optimizing the therapeutic properties of a lead compound. nbinno.com
Overview of Core Structural Motifs and Their Academic Utility
The academic utility of 3-[(6-chloropyridin-3-yl)methyl]piperidin-2-one stems from the well-established importance of its constituent parts.
Piperidin-2-one Motif : This cyclic amide (lactam) structure is a key feature in many biologically significant compounds. The development of innovative synthetic methods for 3-substituted piperidin-2-ones is an active area of research, driven by their potential as intermediates for pharmaceuticals. arkat-usa.orgresearchgate.net The substitution at the 3-position allows for the introduction of various functional groups, enabling the exploration of a broad chemical space to modulate biological activity. researchgate.net
Chloropyridine Motif : This organohalide is widely used as an intermediate in chemical reactions. chempanda.com The chlorine atom can be displaced by a variety of nucleophiles, facilitating the synthesis of diverse derivatives. wikipedia.org This reactivity is fundamental to its role in creating libraries of compounds for high-throughput screening in drug discovery. Chloropyridine derivatives have been utilized in the synthesis of drugs targeting a range of conditions, from inflammation to cancer. weimiaobio.comyufengchemicals.com
The combination of these two motifs in a single molecule creates a bifunctional scaffold, offering multiple points for chemical diversification.
Role as a Versatile Chemical Building Block in Organic Synthesis and Medicinal Chemistry Research
The compound this compound is a prime example of a versatile chemical building block. Its structure is strategically designed for use in the synthesis of more elaborate molecules with potential pharmacological value.
In organic synthesis , it can be used in a variety of coupling reactions. The chloropyridine ring can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The nitrogen atom of the piperidin-2-one ring can also be functionalized. This versatility allows chemists to construct complex molecular architectures.
In medicinal chemistry , this compound serves as a scaffold for creating novel therapeutic agents. nbinno.com The piperidine scaffold is a cornerstone of many commercialized drugs. arizona.edu By modifying the chloropyridine ring or the piperidin-2-one core, researchers can systematically alter the compound's properties to enhance its interaction with biological targets, such as enzymes or receptors. yufengchemicals.com For instance, chloropyridine derivatives are known to be key components in the development of kinase inhibitors, a major class of anti-cancer drugs. nbinno.comvulcanchem.com The exploration of derivatives from such intermediates is crucial for accelerating the drug discovery process. nbinno.com
Structure
3D Structure
Properties
CAS No. |
159688-83-2 |
|---|---|
Molecular Formula |
C11H13ClN2O |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl]piperidin-2-one |
InChI |
InChI=1S/C11H13ClN2O/c12-10-4-3-8(7-14-10)6-9-2-1-5-13-11(9)15/h3-4,7,9H,1-2,5-6H2,(H,13,15) |
InChI Key |
ATMGKXWMMYHZCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)CC2=CN=C(C=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 3-[(6-chloropyridin-3-yl)methyl]piperidin-2-one
While specific, dedicated synthetic routes for this compound are not extensively detailed in widely accessible scientific literature, its structure suggests a logical combination of two key fragments: a 3-substituted piperidin-2-one and a 6-chloro-3-methylpyridine moiety. The synthesis would likely involve the formation of a carbon-carbon bond between the 3-position of the piperidin-2-one ring and the methylene (B1212753) group attached to the pyridine (B92270) ring. A plausible approach involves the alkylation of a piperidin-2-one enolate with 2-chloro-5-(chloromethyl)pyridine. The latter is a known intermediate used in the preparation of insecticides and can be synthesized from 2-alkoxy-5-alkoxymethyl-pyridine derivatives by reaction with a chlorinating agent. google.com
General Approaches to Piperidin-2-one Scaffold Synthesis
The piperidin-2-one (or δ-valerolactam) ring is a crucial component of the target molecule. Its synthesis can be achieved through various established organic chemistry reactions. arkat-usa.orgdtic.mil
Intramolecular cyclization is a fundamental strategy for forming the piperidin-2-one ring. nih.govresearchgate.net A common method involves the cyclization of δ-amino acids or their corresponding esters. For instance, starting from a commercially available ester, one can perform an α-alkylation with 3-azidopropyl trifluoromethanesulfonate. Subsequent reduction of the azide to an amine, followed by heating, facilitates ring closure to form the δ-lactam. arkat-usa.org This method offers a versatile route to 3-substituted piperidin-2-ones. arkat-usa.org
Other cyclization strategies include:
Reductive cyclization of γ-carboalkoxynitriles or γ-carboalkoxyimines. dtic.mil
Aza-Michael reaction: A double aza-Michael reaction using divinyl ketones provides an atom-efficient method to access chiral 2-substituted 4-piperidone building blocks, which can be further modified. nih.gov
Radical-mediated cyclization: Intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst can produce piperidines and related structures. nih.gov
| Method | Precursor | Key Transformation | Reference |
|---|---|---|---|
| Alkylation and Cyclization | Ester + Azidoalkyl triflate | Azide reduction and intramolecular amidation | arkat-usa.org |
| Reductive Cyclization | γ-Carboalkoxynitriles | Reduction and intramolecular amidation | dtic.mil |
| Aza-Michael Reaction | Divinyl ketones + Amine | Double conjugate addition | nih.gov |
| Radical Cyclization | Linear amino-aldehydes | Cobalt(II)-catalyzed radical cyclization | nih.gov |
Once the piperidine (B6355638) or piperidinone ring is formed, further functionalization is often necessary. Direct C-H functionalization is an advanced strategy to introduce substituents at specific positions. researchgate.netnih.gov For instance, rhodium-catalyzed C-H insertion reactions can be used to introduce groups at the C2, C3, or C4 positions of a piperidine ring, with selectivity controlled by the choice of catalyst and the nitrogen-protecting group. nih.gov The C3 position, relevant to the target molecule, can be functionalized indirectly through methods like cyclopropanation of a tetrahydropyridine followed by reductive ring-opening. nih.gov Late-stage functionalization of N-alkyl piperidines can also be achieved by forming an iminium ion, which is then trapped by a nucleophile. acs.org
The Mannich reaction is a powerful tool for the synthesis of piperidones, involving the aminoalkylation of an acidic proton located alpha to a carbonyl group. acs.org A classic approach involves the condensation of a ketone, an aldehyde, and a primary amine. mdma.ch Three-component vinylogous Mannich-type reactions have been developed to assemble multi-substituted chiral piperidines, mimicking the biosynthetic pathways of piperidine alkaloids. rsc.org These reactions can provide chiral 2,3-dihydropyridinone compounds which are versatile intermediates for building a variety of complex piperidine structures. rsc.org The intramolecular Mannich reaction is particularly effective for the stereoselective assembly of polysubstituted piperidones. mdma.ch
The formation of the bond between the piperidine and chloropyridine moieties is critical. This is typically achieved via a nucleophilic substitution reaction. The pyridine ring, especially when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. youtube.com 2-Chloropyridines readily undergo nucleophilic aromatic substitution (SNAr) reactions. thieme-connect.comacs.org The reaction involves the attack of a nucleophile on the carbon atom bearing the chlorine, proceeding through a high-energy intermediate known as a Meisenheimer complex, before the chloride leaving group is expelled to restore aromaticity. youtube.comresearchgate.net
In the context of synthesizing the target molecule, the nucleophile would be an enolate or a related carbanion generated at the 3-position of the piperidin-2-one ring, which would then attack an electrophilic pyridine derivative like 2-chloro-5-(chloromethyl)pyridine. The reaction conditions, such as solvent and temperature, can be optimized to achieve good yields. For instance, uncatalyzed SNAr reactions of 2-chloropyridine with amines have been successfully carried out at high temperatures in flow reactors. thieme-connect.com
Derivatization Strategies and Analog Design
The core structure of this compound offers multiple points for derivatization to create a library of analogs for structure-activity relationship (SAR) studies.
Potential derivatization sites include:
The Piperidinone Nitrogen: The N-H bond can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents.
The Piperidinone Ring: Besides the C3 position, other positions on the ring (C4, C5, C6) could be functionalized using modern synthetic methods, such as C-H activation, to explore the spatial requirements of potential biological targets. acs.org
The Pyridine Ring: The chlorine atom at the C6 position of the pyridine ring is a handle for further modification. It can be replaced by other groups via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of various aryl, alkyl, or amino groups, significantly altering the electronic and steric properties of the molecule.
These strategies allow for the systematic modification of the lead compound to optimize its biological activity and physicochemical properties.
Stereoselective Synthesis Approaches for Chiral Piperidinone Moieties
The synthesis of enantiomerically pure 3-substituted piperidin-2-ones, such as this compound, is a significant challenge in medicinal chemistry. The stereocenter at the C3 position necessitates the use of stereoselective synthetic strategies to obtain the desired enantiomer, which often exhibits distinct pharmacological activity. Various approaches have been developed to control the stereochemistry of the piperidinone core.
Catalytic asymmetric synthesis represents another powerful tool. A rhodium-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of 3-substituted tetrahydropyridines from aryl boronic acids and pyridine derivatives, achieving high yields and excellent enantioselectivity. organic-chemistry.orgsnnu.edu.cn These tetrahydropyridines are versatile precursors that can be converted to the corresponding chiral piperidines. organic-chemistry.orgsnnu.edu.cn Similarly, nickel-catalyzed reductive coupling between organohalides and 3-chloro-δ-lactams using modified chiral Bilm ligands has been shown to produce a range of chiral 3-substituted δ-lactams, which are piperidin-2-one structures. acs.org This method's effectiveness hinges on the chiral ligand, which is key to achieving high reactivity and enantioselectivity. acs.org
Multicomponent reactions (MCRs) offer a pathway to construct complex molecular scaffolds in a single step. A highly diastereoselective four-component reaction has been developed for synthesizing pyridinium-substituted piperidin-2-ones with three stereogenic centers. hse.ru This cascade reaction proceeds via a Michael-Mannich-cyclization sequence and produces a single diastereomer, which can be isolated by simple filtration without the need for column chromatography. hse.ru Another innovative approach involves a three-component cascade coupling using a chiral nitro diester to assemble a functionalized piperidinone skeleton in one pot. nih.gov
Table 1: Overview of Stereoselective Synthesis Methods for 3-Substituted Piperidinones
| Method | Key Reagents/Catalysts | Stereocontrol Element | Typical Outcome | Reference |
|---|---|---|---|---|
| Chiral Auxiliary (Alkylation) | D-phenylglycinol auxiliary, s-BuLi | Substrate control (chiral auxiliary) | High diastereoselectivity (single isomer), 91% yield | researchgate.net |
| Chiral Auxiliary (Electrophilic Addition) | N-galactosyl pyridone | Substrate control (carbohydrate auxiliary) | Moderate to high diastereoselectivity | znaturforsch.comresearchgate.net |
| Catalytic Asymmetric Reductive Coupling | Ni-catalyst, Chiral Bilm ligands | Catalyst control | Access to a wide range of enantioenriched 3-substituted δ-lactams | acs.org |
| Catalytic Asymmetric Reductive Heck Reaction | Rh-catalyst, (S)-Segphos ligand | Catalyst control | High yield and excellent enantioselectivity for 3-substituted tetrahydropyridine precursors | organic-chemistry.orgsnnu.edu.cn |
| Multicomponent Cascade Reaction | Ammonium (B1175870) acetate, ylides, aldehydes | Reagent and substrate control | Single diastereomer formation, avoids chromatography | hse.ru |
| Three-Component Cascade Coupling | Chiral nitro diester | Substrate control | Assembly of functionalized piperidinone skeleton in one pot | nih.gov |
Optimization of Synthetic Pathways for Research Applications (e.g., Yield, Purity, Scalability)
Optimizing synthetic routes is critical for producing this compound and related compounds efficiently for research purposes. Key parameters for optimization include reaction yield, chemical purity of the product, and the scalability of the process.
A significant aspect of optimization is the purification strategy. Many synthetic procedures rely on column chromatography for purification, which can be time-consuming and difficult to scale up. Developing methods that yield products of high purity directly from the reaction mixture is highly desirable. For example, the four-component synthesis of piperidin-2-ones allows for the isolation of pure products by simple filtration, completely avoiding chromatography. hse.ru Similarly, a base-catalyzed, dynamic crystallization-driven process has been used to epimerize an undesired cis-piperidone isomer into the desired trans isomer, which is then directly crystallized from the crude reaction stream in high yield and purity. nih.gov This approach not only improves the yield of the correct isomer but also dramatically simplifies purification.
The choice of reagents and reaction conditions plays a crucial role in both yield and stereoselectivity. In the asymmetric alkylation of an N-protected piperidin-2-one, the presence or absence of a protecting group on a hydroxyl moiety of the chiral auxiliary was found to significantly impact the reaction. researchgate.net The unprotected hydroxyl group led to the formation of a single isomer, whereas the protected version yielded a 1:2.5 ratio of diastereomers. researchgate.net This highlights how subtle substrate modifications can be leveraged to optimize stereochemical outcomes. Extensive optimization of parameters such as the catalyst, solvent, temperature, and reaction time is often necessary to maximize both yield and enantioselectivity. whiterose.ac.uk
Table 2: Strategies for Synthetic Pathway Optimization
| Optimization Goal | Strategy | Example/Outcome | Reference |
|---|---|---|---|
| Purity/Ease of Isolation | Avoidance of chromatography | A four-component reaction yields a single diastereomer isolated by filtration. | hse.ru |
| Crystallization-driven epimerization | An undesired cis-isomer is converted to the desired trans-isomer and crystallized directly from the reaction mixture in high yield and purity. | nih.gov | |
| Isolation as a crystalline salt | An amino lactam intermediate is isolated as its pTSA salt, suppressing side reactions and simplifying purification. | nih.gov | |
| Yield/Stereoselectivity | Substrate modification | Alkylation of a substrate with an unprotected hydroxyl group on the chiral auxiliary gave a single isomer, while a protected hydroxyl gave a mix. | researchgate.net |
| Condition screening | Extensive optimization of catalyst, solvent, and temperature was required to achieve high yield (up to 87%) and enantiomeric ratio (up to 97:3). | whiterose.ac.uk | |
| Scalability | Process efficiency | A multi-step synthesis suitable for large-scale preparation was developed, achieving a 23% overall yield. | nih.gov |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methodologies are fundamental in determining the molecular structure of 3-[(6-chloropyridin-3-yl)methyl]piperidin-2-one, providing detailed insights into its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon and hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for each unique proton in the molecule. The protons on the piperidin-2-one ring would likely appear as complex multiplets in the upfield region, typically between δ 1.5 and 3.5 ppm. The methylene (B1212753) protons of the benzyl (B1604629) group (CH₂) would likely resonate as a doublet, while the methine proton at the 3-position of the piperidin-2-one ring would also give a characteristic multiplet. The aromatic protons on the 6-chloropyridinyl ring would be found in the downfield region, generally between δ 7.0 and 8.5 ppm, with their splitting patterns revealing their substitution pattern. The N-H proton of the lactam would likely appear as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a single peak for each unique carbon atom. The carbonyl carbon of the piperidin-2-one ring is expected to have a chemical shift in the range of δ 170-180 ppm. The carbons of the piperidin-2-one ring would resonate in the aliphatic region (δ 20-60 ppm), while the methylene carbon of the benzyl group would also fall in this range. The aromatic carbons of the 6-chloropyridinyl moiety would appear in the downfield region (δ 120-150 ppm).
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| Piperidin-2-one Ring Protons | 1.5 - 3.5 | m | - |
| CH (Piperidin-2-one) | 2.5 - 3.5 | m | - |
| CH₂ (Benzyl) | 2.8 - 3.2 | d | ~7 |
| NH (Lactam) | 5.5 - 7.0 | br s | - |
| Aromatic Protons (Chloropyridinyl) | 7.0 - 8.5 | m | - |
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Lactam) | 170 - 180 |
| Aromatic Carbons (Chloropyridinyl) | 120 - 150 |
| Piperidin-2-one Ring Carbons | 20 - 60 |
| CH₂ (Benzyl) | 30 - 40 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would be expected to show a strong absorption band for the lactam carbonyl group (C=O) around 1650-1680 cm⁻¹. Another prominent feature would be the N-H stretching vibration of the amide, appearing as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic and aromatic portions of the molecule would be observed around 2850-3100 cm⁻¹. The C-Cl stretch of the chloropyridinyl group would likely appear in the fingerprint region, typically below 800 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Lactam) | 3200 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Lactam) | 1650 - 1680 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the bond between the piperidin-2-one ring and the (6-chloropyridin-3-yl)methyl group, leading to characteristic fragment ions.
Conformational Analysis of the Piperidin-2-one Ring System
The piperidin-2-one ring, a lactam, is a key structural feature. Like cyclohexane, the piperidine (B6355638) ring can exist in several conformations, with the chair form being the most stable. acs.org However, the presence of the sp²-hybridized carbonyl carbon and the planar amide bond introduces some distortion compared to a perfect chair. The ring can also adopt higher energy boat or twist-boat conformations. The specific conformation adopted by this compound will be a balance of minimizing steric interactions and optimizing electronic effects. Computational modeling studies on related systems can provide insights into the relative energies of these different conformations.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interaction capabilities. Density Functional Theory (DFT) is a prominent method used for this purpose. For a compound like 3-[(6-chloropyridin-3-yl)methyl]piperidin-2-one, DFT can be employed to calculate a range of electronic descriptors.
Detailed research findings from these calculations typically involve mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. For neonicotinoid-class compounds, which includes this compound, the MEP map characteristically reveals an electronegative region associated with the pharmacophore, which is crucial for receptor recognition. cancer.gov This region, often involving nitro or cyano groups in classic neonicotinoids, is represented in this molecule by the carbonyl oxygen of the piperidin-2-one ring and the nitrogen atom of the pyridine (B92270) ring. These sites are predicted to be key points for electrostatic interactions within the biological target.
Table 1: Representative DFT-Calculated Electronic Properties This table presents typical electronic property data that would be generated for a neonicotinoid-like compound through DFT calculations. The values are illustrative.
| Property | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap | Energy difference indicating chemical reactivity | 5.3 eV |
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound, docking studies are essential for predicting its binding mode within the ligand-binding domain of the insect nicotinic acetylcholine (B1216132) receptor (nAChR), its primary biological target. researchgate.net
These studies utilize crystal structures or homology models of the nAChR. The docking algorithm samples a vast number of possible conformations and orientations of the ligand within the receptor's binding pocket and scores them based on a force field that estimates the binding affinity. Research has shown that neonicotinoids are embraced by a reversed position in the binding pocket compared to cationic nicotinoids. researchgate.net The electronegative pharmacophore is a key interacting moiety. cancer.gov For this compound, the chloropyridinyl group is expected to form crucial π-stacking or hydrophobic interactions with aromatic residues (e.g., Tyrosine, Tryptophan) in the binding site, while the piperidin-2-one moiety can form hydrogen bonds.
Table 2: Example Molecular Docking Results This table illustrates the kind of data obtained from docking simulations of a ligand like this compound into the nAChR binding site.
| Parameter | Description | Illustrative Value / Finding |
|---|---|---|
| Binding Energy | Estimated free energy of binding | -8.5 kcal/mol |
| Key Interacting Residues | Amino acids in the receptor forming significant bonds | TrpA, TyrB, ArgC |
| Hydrogen Bonds | Specific H-bonds formed between ligand and receptor | Carbonyl oxygen with ArgC backbone |
| Hydrophobic Interactions | Non-polar interactions contributing to binding | Chloropyridinyl ring with TrpA side chain |
Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. Following docking, an MD simulation is often performed to assess the stability of the predicted binding mode and to observe the subtle conformational changes in both the ligand and the protein.
Starting with the best-docked pose of this compound within the nAChR, the system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom over a period of nanoseconds. Analysis of this trajectory can confirm if the key interactions predicted by docking are maintained. Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess structural stability. A stable RMSD suggests that the ligand remains securely bound in its initial pose.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. For a series of analogs related to this compound, a QSAR model can be built to predict the insecticidal potency of new, unsynthesized derivatives.
In a typical 3D-QSAR study, a set of molecules with known activities are structurally aligned. Then, steric and electrostatic fields are calculated around them. These fields are used as independent variables to build a regression model against the biological activity. For neonicotinoids, QSAR models have successfully identified the importance of specific structural features. researchgate.net An effective prediction pharmacophore model for nAChR agonists was found to consist of a hydrogen-bonding acceptor, a hydrogen-bond donor, a hydrophobic aliphatic, and a hydrophobic aromatic center. researchgate.net These models provide a theoretical basis for designing new compounds with potentially higher activity by modifying the core structure of this compound to better fit the identified electronic and steric requirements.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Design
Before a compound can be considered for practical application, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties must be evaluated. In silico ADME prediction tools use QSAR and other computational methods to estimate these properties early in the research process, helping to identify candidates with favorable pharmacokinetic profiles and flag potential liabilities. nih.gov
For this compound, various parameters can be predicted. These include lipophilicity (logP), aqueous solubility, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like Cytochrome P450. These predictions are based on the molecule's structure and are calculated using models trained on large datasets of experimental data. nih.gov This early screening allows researchers to prioritize compounds that are more likely to be absorbed, distributed to the target site, and metabolized and excreted in a desirable manner.
Table 3: Representative In Silico ADME Predictions This table shows typical ADME parameters predicted computationally for a research compound. These values are for illustrative purposes.
| ADME Property | Description | Predicted Outcome |
|---|---|---|
| LogP | Octanol-water partition coefficient; measures lipophilicity | 1.8 |
| Aqueous Solubility | The maximum concentration of the compound in water | Moderate |
| Blood-Brain Barrier (BBB) Penetration | Likelihood of crossing the BBB | Low |
| Human Intestinal Absorption (HIA) | Percentage of compound absorbed from the gut | High (>90%) |
| CYP2D6 Inhibition | Potential to inhibit a key metabolic enzyme | Non-inhibitor |
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is particularly useful when the 3D structure of the target receptor is unknown. Based on a set of active molecules, a common features pharmacophore can be generated.
For neonicotinoid insecticides, the pharmacophore is well-studied. nih.govacs.org It generally consists of an electronegative "tip" (the warhead), a hydrophobic region, and hydrogen bond donors/acceptors, all arranged in a specific spatial orientation. researchgate.netnih.gov The structure of this compound fits this model:
Hydrogen Bond Acceptor: The carbonyl oxygen of the piperidin-2-one ring.
Hydrophobic Aromatic Center: The chloropyridine ring.
Hydrophobic Aliphatic Center: The piperidine (B6355638) ring.
This model serves as a template for ligand-based design. New molecules can be designed by mimicking these pharmacophoric features, or existing databases can be screened to find novel scaffolds that match the pharmacophore model, potentially leading to the discovery of new active compounds. researchgate.net
Investigation of Biological Targets and Molecular Mechanisms
Identification and Validation of Potential Biological Targets
There is currently no available scientific literature that identifies or validates any potential biological targets of 3-[(6-chloropyridin-3-yl)methyl]piperidin-2-one.
No studies have been published detailing the inhibitory activity of this compound against any enzymes, including kinases, dihydrofolate reductase, or other metabolic enzymes. As a result, no data on its potency, selectivity, or mechanism of enzyme inhibition can be provided.
Information regarding the affinity of this compound for any receptors, such as nicotinic acetylcholine (B1216132) receptors or other neurotransmitter receptors, is absent from the public domain. Consequently, its capacity for receptor binding and any subsequent modulatory effects remain unknown.
There is no research available that has investigated the potential for this compound to modulate protein-protein interactions.
Mechanistic Studies in In Vitro Systems
The molecular mechanisms of action for this compound have not been explored in any published in vitro studies.
No data exists on the effects of this compound on any cellular pathways.
There are no findings available from analyses of signal transduction pathways in the presence of this compound.
Gene Expression Modulation Studies (e.g., Apoptosis-Promoting Genes)
There is no available research data detailing the effects of this compound on the expression of apoptosis-promoting genes. Studies investigating changes in the expression levels of genes such as p53, Bax, or other members of the Bcl-2 family following exposure to this compound have not been published in the reviewed scientific literature. Consequently, no data tables or detailed research findings on this specific topic can be presented.
Pharmacological Profiling in Ex Vivo or Non-Human In Vitro Models Focused on Molecular Mechanisms
Similarly, the pharmacological profile of this compound in ex vivo or non-human in vitro models, with a focus on its molecular mechanisms of action, remains uncharacterized in publicly accessible research. There are no reports on its interaction with specific molecular targets, such as receptors, enzymes, or ion channels, that would elucidate its mechanism of action at a molecular level. Therefore, the creation of data tables summarizing such findings is not possible at this time.
Structure Activity Relationship Sar and Optimization for Academic Research
Systematic Variation of Substituents on the Piperidin-2-one Ring
While specific SAR studies on 3-[(6-chloropyridin-3-yl)methyl]piperidin-2-one are not extensively documented in publicly available literature, the principles of modifying the piperidin-2-one ring can be inferred from research on related piperidine-based nAChR ligands. The piperidin-2-one ring offers several positions for substitution (N1, C3, C4, C5, and C6) that can significantly influence binding affinity, selectivity, and pharmacokinetic properties.
C3 Position: The existing (6-chloropyridin-3-yl)methyl group at this position is crucial for activity. However, introducing additional small alkyl groups could probe steric limits within the receptor's binding pocket. The stereochemistry at this chiral center is expected to be critical, with one enantiomer likely displaying significantly higher potency.
C4 and C5 Positions: Introducing substituents at these positions can influence the conformational preference of the piperidine (B6355638) ring. Small, non-polar groups might enhance hydrophobic interactions, whereas polar groups could form new hydrogen bonds. For example, in related piperidine derivatives, aryl substitutions have been explored, though a clear correlation with steric or electrostatic effects is not always observed.
C6 Position: Substitution near the lactam carbonyl could sterically hinder its interaction with the receptor. However, small alkyl groups might be tolerated and could be used to fine-tune the molecule's lipophilicity.
| Position of Substitution | Type of Variation | Anticipated Impact on Activity |
|---|---|---|
| N1 (Lactam Nitrogen) | Alkylation (e.g., -CH₃, -C₂H₅) | May increase lipophilicity and cell permeability; could alter hydrogen bonding. |
| N1 (Lactam Nitrogen) | Acylation (e.g., -COCH₃) | Reduces basicity, introduces hydrogen bond acceptor, potentially altering selectivity. |
| C4 | Introduction of polar groups (e.g., -OH, -NH₂) | Could introduce new hydrogen bonding interactions, potentially increasing affinity. |
| C5 | Introduction of non-polar groups (e.g., -CH₃) | May enhance binding through hydrophobic interactions if a suitable pocket exists. |
Exploration of Modifications on the Chloropyridinyl Moiety
The 6-chloropyridin-3-yl moiety is a well-established pharmacophore that interacts with the orthosteric binding site of nAChRs. Modifications to this ring system are known to have a profound impact on potency and subtype selectivity. researchgate.netdntb.gov.ua
Halogen Substitution: The chlorine atom at the 6-position is a key feature, contributing to the electronic properties of the pyridine (B92270) ring and forming specific interactions in the binding pocket. Replacing chlorine with other halogens (F, Br, I) can modulate the electronic and steric profile. For instance, a fluorine atom might offer a more favorable interaction in some cases, while bulkier bromine or iodine atoms could decrease affinity due to steric hindrance.
Replacement of Chlorine: Substituting the chlorine with non-halogen groups like methyl (-CH₃) or cyano (-CN) would significantly alter the electronics and steric bulk, likely leading to a substantial change in activity.
Pyridine Ring Isosteres: Replacing the pyridine ring with other heteroaromatic systems (e.g., pyrimidine, thiazole, or isoxazole) is a common strategy to explore alternative binding modes and improve properties. This modification can change the position of the crucial nitrogen atom, which acts as a hydrogen bond acceptor. Research on neonicotinoid analogues has shown that such replacements can influence insecticidal activity and, importantly, toxicity profiles towards non-target species like honey bees. researchgate.netdntb.gov.ua
| Modification on Chloropyridinyl Moiety | Example | Observed/Anticipated Impact on nAChR Activity |
|---|---|---|
| Halogen at 6-position | Replace -Cl with -F | Modulates electronic properties; may alter binding affinity. |
| Halogen at 6-position | Replace -Cl with -Br | Increases steric bulk; potentially reduces binding affinity. |
| Replacement of 6-Chloro group | Replace -Cl with -CH₃ | Alters steric and electronic profile, likely impacting potency. |
| Ring Isostere | Replace Pyridine with Thiazole | Changes geometry and hydrogen bonding capabilities; can significantly alter selectivity. |
Impact of Methylene (B1212753) Linker Modifications on Activity and Selectivity
The methylene (-CH₂-) group serves as a flexible linker, allowing the piperidin-2-one and chloropyridinyl moieties to adopt an optimal orientation for binding. The length and flexibility of this linker are critical parameters.
Linker Length: Increasing the linker length (e.g., to an ethylene, -CH₂-CH₂-, bridge) would create more distance between the two ring systems. This could either improve binding by allowing the pharmacophores to reach distant interaction points or decrease it if the optimal distance is exceeded. Conversely, shortening or removing the linker would severely restrict conformational freedom and likely abolish activity.
Linker Rigidity: Introducing conformational constraints can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity while reducing the entropic penalty of binding. This can be achieved by incorporating the linker into a small ring system (e.g., cyclopropane) or by introducing a double bond.
Linker Polarity: Replacing a methylene hydrogen with a polar group like a hydroxyl (-OH) or incorporating a heteroatom (e.g., oxygen, creating an ether linkage) would alter the linker's polarity and hydrogen bonding potential, which could influence both binding and solubility.
Identification of Key Pharmacophoric Elements and Their Contributions to Binding
Pharmacophore models for nicotinic agonists are well-established and provide a framework for understanding the binding of this compound. nih.govnih.gov The essential features include a hydrogen bond acceptor and a cationic or polar center.
Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring is a critical hydrogen bond acceptor. nih.gov It is proposed to interact with a backbone NH group at the receptor's subunit interface, often mediated by a water molecule. The carbonyl oxygen of the piperidin-2-one lactam can also serve as a hydrogen bond acceptor, potentially contributing to binding affinity and selectivity.
Spatial Arrangement: The methylene linker provides the necessary spacing and orientation between the hydrogen-bonding pyridinyl nitrogen and the piperidin-2-one scaffold, allowing them to engage their respective interaction points within the nAChR binding pocket simultaneously.
Design and Synthesis of Analogues for Enhanced Specificity or Potency in Research Probes
Based on the SAR, analogues can be designed as research probes to study nAChRs. The goal is to introduce a reporter group (e.g., a fluorescent tag, a biotin (B1667282) moiety, or a radioisotope) without compromising the compound's binding affinity and selectivity.
Strategy for Probe Design: A common strategy is to attach a linker to a position on the molecule that is known to be tolerant of substitution. Based on the general SAR of piperidine derivatives, the N1 or C4 positions of the piperidin-2-one ring could be suitable points for attaching a linker arm, which would then be connected to the reporter group. This minimizes interference with the key pharmacophoric elements—the chloropyridine ring and the lactam carbonyl.
Synthesis of Probes: The synthesis would involve preparing a functionalized analogue, for example, a C4-aminopiperidin-2-one derivative. This amine could then be coupled to an activated reporter molecule, such as an N-hydroxysuccinimide (NHS) ester of a fluorophore or a biotin linker. For radiolabeling, a precursor molecule could be designed for late-stage incorporation of isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), often by catalytic tritiation of a double bond or reduction of a carbonyl group at a non-critical position. Such probes are invaluable for receptor localization studies, binding assays, and high-throughput screening.
Analytical Methodologies for Research Applications
Quantitative Analysis in Complex Biological Matrices (e.g., for in vitro or ex vivo research models)
Quantitative analysis of 3-[(6-chloropyridin-3-yl)methyl]piperidin-2-one in biological matrices such as urine, plasma, or tissue homogenates is essential for pharmacokinetic and metabolic studies in research models. A highly sensitive and high-throughput method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is often the preferred technique. nih.gov
To handle the complexity of biological samples, a robust sample preparation procedure is critical. An automated solid-phase extraction (SPE) in a 96-well plate format can be utilized for high-throughput analysis. nih.gov This is often preceded by enzymatic hydrolysis to account for any conjugated metabolites. The extraction process is designed to isolate the analyte from interfering matrix components, thereby enhancing the sensitivity and reliability of the analysis.
The instrumental analysis is typically performed using an LC-MS/MS system operated in the positive electrospray ionization (ESI) mode. nih.govresearchgate.net Multiple reaction monitoring (MRM) is employed for detection, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its isotopically labeled internal standard. nih.govwa.gov Chromatographic separation is commonly achieved on a C18 reverse-phase column. researchgate.net
Method validation is performed according to established guidelines to ensure the reliability of the data. Key validation parameters include the method detection limit (MDL), the lowest concentration minimum reporting limit (LCMRL), precision, and accuracy. nih.gov For analogous compounds, MDLs in urine have been reported in the range of 0.0013–0.048 ng/mL, with LCMRLs between 0.0050–0.17 ng/mL. nih.gov Intermediate precision is typically expected to be below 15%, with accuracy in the range of 94.8–99.1%. nih.gov
Table 1: Typical Validation Parameters for LC-MS/MS Quantitative Analysis in Biological Matrices
| Parameter | Typical Value Range |
|---|---|
| Method Detection Limit (MDL) | 0.001 - 0.05 ng/mL |
| Lowest Concentration Minimum Reporting Limit (LCMRL) | 0.005 - 0.2 ng/mL |
| Intermediate Precision (%RSD) | < 15% |
| Accuracy (%) | 94 - 100% |
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography-Mass Spectrometry, HPLC-MS) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for determining the purity of synthesized this compound and for monitoring the progress of its synthesis. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for this purpose, offering both separation and identification capabilities. wa.gov
For purity assessment, an HPLC method is developed to separate the target compound from any starting materials, intermediates, by-products, and degradation products. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The gradient elution is optimized to achieve good resolution between all potential components. UV detection can be used for a preliminary assessment, but mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the eluted peaks.
During the synthesis of this compound, HPLC-MS can be used for reaction monitoring. Small aliquots of the reaction mixture are taken at different time points and analyzed to track the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. The high selectivity of MS detection, particularly in the selected ion monitoring (SIM) or MRM mode, allows for the clear identification and tracking of each component even in a complex reaction mixture. wa.gov
Gas chromatography-mass spectrometry (GC-MS) can also be considered, especially for assessing the presence of volatile or semi-volatile impurities. lcms.cz However, due to the polarity and thermal lability of many related compounds, LC-MS is often the more suitable technique. lcms.cz
Table 2: Typical HPLC-MS Parameters for Purity Assessment
| Parameter | Description |
|---|---|
| Chromatography System | Agilent 6410 LC-MS or similar |
| Column | ACQUITY UPLC HSS T3 (100 Å, 2.1 mm × 100 mm, 1.8 µm) or equivalent C18 |
| Mobile Phase | A: 5.0 mM Ammonium Acetate in Water B: Acetonitrile or Methanol | | Elution | Gradient | | Ion Source | Electrospray Ionization (ESI), Positive Mode | | Detector | Triple Quadrupole Mass Spectrometer | | Detection Mode | Multiple Reaction Monitoring (MRM) or Full Scan |
Spectroscopic Methods for Reaction Progress and Intermediate Identification
Spectroscopic methods are fundamental for the structural elucidation of newly synthesized molecules and for tracking the chemical transformations during a reaction. For the synthesis of this compound, techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used. rdd.edu.iqresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. rdd.edu.iq For instance, the progress of the synthesis can be monitored by observing the disappearance of characteristic bands of the starting materials and the appearance of new bands corresponding to the product. Key vibrational bands for this compound would include the C=O stretching of the lactam ring, C-N stretching, C-H stretching of the aliphatic and aromatic parts, and the C-Cl stretching. rdd.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure. rdd.edu.iq
¹H NMR gives information about the number of different types of protons, their chemical environment, and their connectivity. The appearance of specific signals for the protons on the piperidinone ring, the methylene (B1212753) bridge, and the chloropyridine ring would confirm the formation of the desired product.
¹³C NMR provides information about the different carbon atoms in the molecule. rdd.edu.iq The chemical shifts of the carbonyl carbon of the lactam and the carbons of the aromatic ring are particularly diagnostic.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. researchgate.net In the context of reaction monitoring, MS can confirm the presence of the desired product by identifying its molecular ion peak. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the product, further confirming its identity.
Table 3: Spectroscopic Data for Structural Elucidation
| Technique | Information Provided |
|---|---|
| FT-IR | Identification of functional groups (e.g., C=O, C-N, C-Cl) |
| ¹H NMR | Proton environment, connectivity, and structural arrangement |
| ¹³C NMR | Carbon skeleton of the molecule |
| Mass Spectrometry | Molecular weight and elemental composition (with HRMS) |
Applications in Chemical Biology and Drug Discovery Research Non Clinical Focus
Utilization as a Chemical Probe for Investigating Biological Processes
While direct studies detailing the use of 3-[(6-chloropyridin-3-yl)methyl]piperidin-2-one as a chemical probe are not extensively documented in publicly available research, the structural motifs it contains—a piperidin-2-one ring and a 6-chloropyridin-3-yl methyl group—are prevalent in compounds designed to interact with various biological targets. The piperidine (B6355638) scaffold is a common feature in molecules targeting the central nervous system, and the chloropyridine moiety is a key component in a number of biologically active compounds, including some insecticides that act on nicotinic acetylcholine (B1216132) receptors.
The inherent reactivity and structural features of this compound make it a candidate for derivatization into more specific chemical probes. For instance, the piperidin-2-one lactam can be functionalized to introduce reporter groups or photoaffinity labels, which would enable the study of its interactions with proteins and other biomolecules. Such probes could be instrumental in target identification and validation, helping to elucidate the mechanism of action of related therapeutic agents.
Role in Scaffold Design and Scaffold Hopping Strategies in Medicinal Chemistry
The this compound structure serves as a valuable scaffold in medicinal chemistry due to its combination of a rigid cyclic core and a flexible side chain, offering opportunities for diverse functionalization. The piperidin-2-one ring is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds.
Scaffold hopping , a strategy used to identify novel chemical entities with similar biological activity to a known active compound but with a different core structure, can effectively utilize this scaffold. For example, the piperidin-2-one core can be replaced with other lactams or heterocyclic systems to explore new chemical space while retaining the key pharmacophoric features of the chloropyridinylmethyl side chain. This approach can lead to the discovery of compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.
A notable example of a compound with a similar structural element is (Z)-N-{3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide , also known as Thiacloprid, a neonicotinoid insecticide. Although the core ring system is different, the presence of the (6-chloropyridin-3-yl)methyl moiety highlights its importance in biological recognition at certain receptors.
| Original Scaffold | Hopped Scaffold Example | Key Pharmacophore |
| Piperidin-2-one | Thiazolidin-2-ylidene | (6-chloropyridin-3-yl)methyl |
| Piperidin-2-one | Pyrrolidin-2-one | (6-chloropyridin-3-yl)methyl |
| Piperidin-2-one | Oxazolidin-2-one | (6-chloropyridin-3-yl)methyl |
Contribution to Lead Identification and Optimization Methodologies within Drug Discovery Pipelines
The process of identifying and optimizing lead compounds is a cornerstone of drug discovery. The this compound scaffold can play a significant role in this process. Initial screening campaigns may identify hits containing this core structure. Subsequent lead optimization efforts would then focus on modifying the scaffold to improve its drug-like properties.
Structure-activity relationship (SAR) studies are crucial in this phase. By systematically modifying different parts of the molecule, chemists can understand which structural features are essential for biological activity. For the this compound scaffold, modifications could include:
Substitution on the piperidin-2-one ring: Introducing substituents at various positions to enhance binding affinity or selectivity.
Modification of the chloropyridine ring: Altering the substitution pattern or replacing the chlorine atom with other functional groups to modulate electronic properties and metabolic stability.
Alteration of the methylene (B1212753) linker: Changing the length or rigidity of the linker to optimize the orientation of the two ring systems.
Bioisosteric replacement is a key strategy in lead optimization. For instance, the chlorine atom on the pyridine (B92270) ring could be replaced with a trifluoromethyl group or a cyano group to alter the compound's electronic and lipophilic character, potentially leading to improved pharmacokinetic properties.
| Position of Modification | Example Modification | Potential Impact |
| Piperidin-2-one Ring | Alkylation, Arylation | Altered binding affinity and selectivity |
| Pyridine Ring | Replacement of Chlorine | Modified electronic properties and metabolic stability |
| Methylene Linker | Chain extension/contraction | Optimized spatial orientation of pharmacophores |
Development of Compound Libraries Based on the Piperidin-2-one Scaffold for High-Throughput Screening
High-throughput screening (HTS) of large compound libraries is a primary method for identifying new drug leads. The this compound scaffold is an excellent starting point for the creation of focused compound libraries. Through combinatorial chemistry approaches, a large number of analogs can be synthesized by varying the substituents on both the piperidin-2-one and the chloropyridine rings.
The synthesis of such libraries often involves parallel synthesis techniques, allowing for the rapid generation of a diverse set of compounds. These libraries can then be screened against a wide range of biological targets to identify novel hits. The design of these libraries is often guided by computational methods to ensure chemical diversity and drug-likeness.
For example, a library based on this scaffold could be designed to target a specific family of proteins, such as kinases or G-protein coupled receptors, where the piperidin-2-one core acts as a central scaffold to present various functional groups in a defined spatial arrangement. The data obtained from screening these libraries can provide valuable insights into the SAR of this chemical class and guide further drug discovery efforts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(6-chloropyridin-3-yl)methyl]piperidin-2-one, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, derivatives of 6-chloropyridin-3-ylmethyl groups can be synthesized via alkylation of piperidin-2-one precursors under basic conditions (e.g., K₂CO₃ in dichloromethane) . Yield optimization (up to 80%) is achieved by controlling stoichiometry, temperature (room temperature to 60°C), and solvent polarity. Purification via column chromatography or recrystallization ensures >95% purity .
Q. How can crystallization techniques improve structural characterization of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. Crystals are grown via slow evaporation in solvents like ethanol or acetonitrile. Data collection using MoKα radiation (λ = 0.71073 Å) and refinement with SHELXL (e.g., R-factor < 0.065) resolve bond lengths, angles, and torsional conformations (e.g., pyridine-piperidinone dihedral angles ~70°) . Structure validation tools like PLATON or CCDC software check for missed symmetry and hydrogen-bonding networks .
Advanced Research Questions
Q. How do structural modifications of this compound impact its interaction with nicotinic acetylcholine receptors (nAChRs)?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model ligand-receptor interactions. Key parameters include binding affinity (ΔG), hydrogen-bonding with receptor residues (e.g., TrpB and Leu118), and hydrophobic contacts. Experimental validation via electrophysiology (e.g., Xenopus oocyte assays) quantifies agonist/antagonist activity .
Q. What are the primary degradation pathways of this compound in environmental matrices, and how can metabolites be identified?
- Methodology : Soil or aqueous degradation studies use LC-HRMS to track metabolites. Under aerobic conditions, microbial action (e.g., Pseudomonas spp.) cleaves the chloropyridinyl group, yielding intermediates like N′-cyano-N-methyl-N-(pyridin-3-ylmethyl)-ethanimidamide. Isotopic labeling (¹⁴C) and MS/MS fragmentation confirm structures .
Q. How can computational modeling resolve contradictions in crystallographic data for polymorphic forms?
- Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian09) compare experimental vs. theoretical bond lengths/angles. Hirshfeld surface analysis identifies packing discrepancies, while energy frameworks (CrystalExplorer) assess stability of polymorphs. Discrepancies >2σ in torsion angles suggest alternative space groups (e.g., P2₁/c vs. P1̄) .
Q. What strategies mitigate synthetic challenges in introducing substituents to the piperidin-2-one ring?
- Methodology : Protecting group chemistry (e.g., Boc for amines) prevents side reactions. Microwave-assisted synthesis (120°C, 30 min) enhances regioselectivity for C-3 or C-5 substitution. Catalytic systems like Pd(OAc)₂/XPhos enable cross-coupling of halogenated pyridines with piperidinone derivatives .
Data Analysis & Validation
Q. How should researchers address conflicting NMR and XRD data for conformational analysis?
- Methodology : Dynamic NMR (variable-temperature ¹H NMR) detects ring puckering or chair-flip kinetics. SCXRD provides static snapshots, while quantum mechanical calculations (NMR shielding tensors via GIAO-DFT) reconcile solution vs. solid-state conformers. Discrepancies in J-coupling constants >1 Hz indicate fluxional behavior .
Q. What metrics validate the purity and stability of this compound in long-term storage?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV (≥99% purity) and Karl Fischer titration (<0.1% water). Degradation products (e.g., hydrolyzed lactam) are quantified via LC-MS. Storage in amber vials under argon at −20°C minimizes photolytic/oxidative decomposition .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
